molecular formula C20H17FN4O4S B2375931 N1-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-N2-(4-nitrophenyl)oxalamide CAS No. 897612-25-8

N1-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-N2-(4-nitrophenyl)oxalamide

Cat. No. B2375931
M. Wt: 428.44
InChI Key: FUGCTWUDPBVQHI-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule, likely containing a thiazole ring (a type of heterocyclic compound) and two phenyl rings (aromatic rings). The presence of fluorine and nitro groups suggests that it might have interesting reactivity or biological activity.



Synthesis Analysis

Without specific information on this compound, it’s hard to provide a detailed synthesis analysis. However, compounds like this are often synthesized through multi-step organic synthesis, involving the formation of the thiazole ring, the introduction of the fluorophenyl and nitrophenyl groups, and the formation of the amide linkage.



Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the fluorine atom, and the nitro groups. These functional groups can participate in a variety of chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups.


Scientific Research Applications

Cooperative Motion in Amorphous Polymers

  • Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) was synthesized and copolymerized with related compounds, showing cooperative motion in amorphous polymers. This illustrates potential applications in reversible optical storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).

Neurokinin-1 Receptor Antagonism

  • The compound 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride demonstrated high affinity and oral activity as a h-NK(1) receptor antagonist. This shows its potential use in clinical settings for conditions related to emesis and depression (Harrison et al., 2001).

Imine-Tautomers in Aminothiazole Derivatives

  • The study of imine-tautomers in aminothiazole derivatives, like 1-(5-methylthiazol-2-yl)-3-(4-nitrophenyl)thiourea (L1), revealed their intriguing chemical reactivities. This could have implications in the design and synthesis of new compounds with specific reactive properties (Phukan & Baruah, 2016).

Synthesis of Di- and Mono-Oxalamides

  • A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides was developed, indicating potential applications in the synthesis of anthranilic acid derivatives and oxalamides, which are important in various chemical processes (Mamedov et al., 2016).

High Stokes' Shift Fluorophores

  • New oxazol-5-one fluorophores were synthesized, demonstrating high Stokes' shift values and sensitivity to solvent polarity. Such compounds are useful in fluorescence-based applications, such as sensing and imaging (Ozturk Urut, Bayramin, & Alp, 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These factors would typically be assessed through a combination of experimental testing and computational modeling.


Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include efforts to optimize its synthesis, investigations of its reactivity under various conditions, and studies of its biological activity.


Please note that this is a general analysis based on the structure of the compound and common characteristics of similar compounds. For a detailed analysis of this specific compound, more information or experimental data would be needed.


properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(4-nitrophenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O4S/c1-12-17(30-20(23-12)13-3-2-4-14(21)11-13)9-10-22-18(26)19(27)24-15-5-7-16(8-6-15)25(28)29/h2-8,11H,9-10H2,1H3,(H,22,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGCTWUDPBVQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-N2-(4-nitrophenyl)oxalamide

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